4-Bromoisoquinoline-8-carboxylic acid
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Overview
Description
4-Bromoisoquinoline-8-carboxylic acid is a synthetic organic compound with the molecular formula C10H6BrNO2. It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a carboxylic acid group at the 8th position of the isoquinoline ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Scientific Research Applications
4-Bromoisoquinoline-8-carboxylic acid is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials for various industrial applications
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the quinoline family, which has been found to have versatile applications in the fields of industrial and synthetic organic chemistry
Mode of Action
As a member of the quinoline family, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or disruption of cellular processes
Biochemical Pathways
Quinoline derivatives have been reported to influence a wide range of biological pathways, including those involved in cell signaling, metabolism, and gene expression
Result of Action
As a quinoline derivative, it may exert a range of biological effects depending on its specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinoline-8-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under controlled temperature conditions to introduce the bromine atom at the desired position . The carboxylation step can be achieved through the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Isoquinoline-8-carbinol or isoquinoline-8-aldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Isoquinoline: The parent compound without the bromine and carboxylic acid groups.
4-Bromoisoquinoline: Lacks the carboxylic acid group.
Isoquinoline-8-carboxylic acid: Lacks the bromine atom.
Uniqueness: 4-Bromoisoquinoline-8-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromoisoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSYAWNTGSZGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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